4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile, the synthesis would likely involve the formation of the pyrimidine ring, followed by the introduction of the bromo-dimethylphenyl group and the final attachment of the benzonitrile moiety. While the provided papers do not directly describe the synthesis of this exact compound, they do offer insights into similar synthetic processes. For instance, the synthesis of polyimides derived from aromatic dianhydride monomers involves nitro displacement and cyclodehydration steps . Similarly, the synthesis of a fluorine-labeled PET tracer includes a radiofluorination step followed by a copper(I) iodide mediated coupling reaction . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the precise three-dimensional arrangement of atoms within a molecule. For example, the structure of a potential antibacterial agent was elucidated using single crystal X-ray diffraction, revealing the presence of two crystallographically independent molecules in the asymmetric unit . This level of structural detail is essential for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided discuss various chemical reactions, such as benzylation and nitrosation of pyrimidine derivatives , and the condensation reaction to synthesize a benzenesulfonamide derivative . These reactions involve the formation of new bonds and the transformation of functional groups, which are fundamental concepts in the study of chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, thermal stability, and dielectric constants, are determined by its molecular structure. The polyimides described in one study exhibit good solubility in aprotic solvents and display high thermal stability, which are desirable properties for materials used in high-temperature applications . The dielectric constants of these materials are also noteworthy, as they impact the material's suitability for electronic applications.
Scientific Research Applications
Synthesis and Derivatives
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile and its derivatives are often synthesized as intermediates or key compounds for further chemical reactions. For example, a study outlined the synthesis of similar compounds as intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015). These compounds, due to their structure, have potential as scaffolds in medicinal chemistry.
Antimicrobial Activity
Compounds structurally related to 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile have been studied for their antimicrobial properties. For example, a study synthesized derivatives with antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Mahesh K. Kumar et al., 2022).
Ligands for Receptors
These compounds have been used in the study of ligands for various receptors. For instance, a series of 2-aminopyrimidines, which include similar structures, were synthesized as ligands for the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive activities (R. Altenbach et al., 2008).
Inhibitors in Biochemical Processes
Some of these compounds have been explored as inhibitors in biochemical processes. For instance, research on similar pyrimidine compounds has indicated their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, important in cancer treatment (A. Gangjee et al., 2008).
Application in Imaging and Diagnosis
Compounds with similar structures have been investigated for their potential in medical imaging. A study involved the radiosynthesis of a compound for imaging AMPA receptors using positron emission tomography (PET), demonstrating the potential of such compounds in diagnostic imaging (Gengyang Yuan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[[4-(4-bromo-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5/c1-12-9-15(20)10-13(2)18(12)24-17-7-8-22-19(25-17)23-16-5-3-14(11-21)4-6-16/h3-10H,1-2H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODFMNTDYAPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333184 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
CAS RN |
374067-85-3 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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